molecular formula C17H16N4O4 B2878612 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034481-23-5

3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2878612
CAS No.: 2034481-23-5
M. Wt: 340.339
InChI Key: BIQGWWVPAKTQQX-UHFFFAOYSA-N
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Description

The compound “3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a pyridazin-3-yloxy group, a pyrrolidin-1-yl group, and a benzo[d]oxazol-2(3H)-one group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazin-3-ones and pyrrolidin-1-yl groups can participate in various chemical reactions .

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Heterocyclic compounds, especially those containing pyridazinone, pyrrolidine, and benzoxazolone moieties, are of significant interest due to their diverse biological activities. For instance, the synthesis and structural elucidation of various heterocyclic systems, including pyridazinones, have been explored for their potential antiviral activities against viruses such as HAV and HSV-1. These compounds have been synthesized and evaluated for promising biological activities, highlighting the importance of exploring novel heterocyclic compounds for therapeutic applications (Hashem et al., 2007).

Molecular Docking and Biological Evaluation

Further extending the applications to molecular docking studies, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been prepared and subjected to in silico molecular docking screenings towards specific proteins. These studies aim to explore the binding energies and interactions between the synthesized compounds and target proteins, providing insights into their potential as therapeutic agents. Additionally, the antimicrobial and antioxidant activities of these compounds have been evaluated, suggesting their utility in developing new treatments (Flefel et al., 2018).

Synthesis and Characterization of Heterocycles

The synthesis and characterization of novel heterocycles incorporating thiadiazole moieties have been conducted to assess their insecticidal properties against pests like Spodoptera littoralis. These studies demonstrate the synthetic versatility of heterocyclic chemistry in producing compounds with potential agricultural applications, further emphasizing the role of such compounds in scientific research (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyridazin-3-ones and pyrrolidin-1-yl compounds have been studied for their neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of previous studies. For example, if this compound shows promising neuroprotective and anti-inflammatory properties, future research could focus on optimizing its synthesis and studying its mechanism of action in more detail .

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(11-21-13-4-1-2-5-14(13)25-17(21)23)20-9-7-12(10-20)24-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQGWWVPAKTQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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